Ethyl 2-(5-chlorothiophen-3-yl)acetate
Description
Significance of Heterocyclic Compounds, with a Focus on Thiophene (B33073) Derivatives, in Chemical Research
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to life and chemical sciences. rsc.orgbldpharm.com Their presence is widespread, forming the core of numerous natural products like alkaloids and antibiotics, as well as a vast array of synthetic pharmaceuticals and agrochemicals. rsc.orgbldpharm.comchemicalbook.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique chemical and physical properties to these molecules, making them indispensable scaffolds in drug discovery and materials science. pressbooks.pubchemicalbook.com
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a particularly significant heterocycle. nih.gov Often considered a bioisostere of benzene, the thiophene ring is a common feature in many commercially available drugs, where it can influence the compound's potency and selectivity. nih.govdocbrown.info Thiophene and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. docbrown.infosigmaaldrich.com Furthermore, the electron-rich nature of the thiophene ring makes it a valuable building block in the development of organic electronics, such as conducting polymers and materials for solar cells. chemicalbook.com
Overview of Ester Functionalities in Synthetic Methodologies
The ester functional group, characterized by a carbonyl group adjacent to an ether linkage, is one of the most common and versatile functionalities in organic chemistry. metu.edu.trtandfonline.com Esters are prevalent in nature, contributing to the characteristic fragrances of many fruits and flowers. tandfonline.com In synthetic chemistry, esters are crucial intermediates due to their relative stability and well-defined reactivity. metu.edu.tr They can be readily synthesized through processes like Fischer esterification and can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to alcohols, and Claisen condensation to form β-keto esters. metu.edu.tr This reactivity makes them valuable handles for constructing more complex molecular architectures. tandfonline.com
Structural Rationale and Academic Relevance of Ethyl 2-(5-chlorothiophen-3-yl)acetate
This compound is a molecule that strategically combines the key features of a thiophene ring and an ester functionality. Its academic relevance stems from its potential as a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
The structure features a thiophene ring substituted at the 3-position with an ethyl acetate (B1210297) group and at the 5-position with a chlorine atom. The substitution at the 3-position is noteworthy as it is one of the two reactive sites on the thiophene ring. nih.gov The ethyl acetate moiety provides a reactive center for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, (5-chlorothiophen-3-yl)acetic acid, or amidation to form various amides. These transformations open avenues to a diverse range of derivatives.
The presence of a chlorine atom at the 5-position further enhances the synthetic utility of the molecule. Halogenated thiophenes are important precursors in cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. This allows for the introduction of a wide variety of substituents at this position, further diversifying the potential molecular structures that can be accessed from this starting material. The combination of these structural features makes this compound a valuable intermediate for creating libraries of novel compounds for screening in drug discovery programs or for the development of new organic materials.
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound this compound. The scope is strictly limited to its identity as a chemical entity, with an emphasis on the significance of its structural components. This includes a discussion of the importance of the thiophene nucleus and the ester functional group in the broader context of organic and medicinal chemistry. The article aims to highlight the potential of this molecule as a synthetic intermediate without delving into specific reaction protocols or applications.
Interactive Data Tables
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₉ClO₂S |
| Molecular Weight | 204.67 g/mol |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Low solubility in water. |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals for the ethyl group (a triplet and a quartet), a singlet for the methylene (B1212753) bridge, and two doublets for the thiophene ring protons. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, carbons of the thiophene ring, the methylene bridge carbon, and the two carbons of the ethyl group. |
| IR Spectroscopy | A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester. |
Note: The data in this table are predicted based on the functional groups present in the molecule and spectroscopic data for analogous compounds. nih.gov Specific experimental spectra for this compound are not provided in the consulted sources.
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClO2S |
|---|---|
Molecular Weight |
204.67 g/mol |
IUPAC Name |
ethyl 2-(5-chlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C8H9ClO2S/c1-2-11-8(10)4-6-3-7(9)12-5-6/h3,5H,2,4H2,1H3 |
InChI Key |
OQRVGDLPTHRVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=C1)Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Ethyl 2 5 Chlorothiophen 3 Yl Acetate
Retrosynthetic Analysis of the Ethyl 2-(5-chlorothiophen-3-yl)acetate Scaffold
Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnections are considered:
C(ring)-Cl Bond Disconnection: This disconnection suggests that the final step could be the chlorination of a pre-existing Ethyl 2-(thiophen-3-yl)acetate scaffold. This route relies on the regioselective halogenation of a 3-substituted thiophene (B33073).
C(ring)-C(acetate) Bond Disconnection: This approach involves introducing the acetate (B1210297) side chain onto a 3,5-disubstituted thiophene ring, such as 2-chloro-4-halothiophene. This pathway might involve forming a carbon-carbon bond via cross-coupling or related reactions.
Ester C-O Bond Disconnection: This disconnection points to an esterification reaction as a potential final step, starting from 2-(5-chlorothiophen-3-yl)acetic acid and ethanol (B145695).
These disconnections lead to two principal forward synthetic strategies:
Route A: Synthesis of thiophene-3-acetic acid, followed by esterification to the ethyl ester, and subsequent selective chlorination at the C-5 position.
Route B: Preparation of a suitable 3-substituted-5-chlorothiophene, followed by the introduction of the ethyl acetate moiety at the 3-position.
A third, and often practical, approach combines elements of these routes:
Route C: Synthesis of 2-(5-chlorothiophen-3-yl)acetic acid followed by a final esterification step.
Each pathway presents distinct challenges regarding regioselectivity, functional group tolerance, and reaction conditions.
Direct Esterification and Related Approaches for Thiophene-3-ylacetic Acid Esters
The formation of the ethyl ester from the corresponding carboxylic acid is a fundamental and widely employed transformation. The most common method is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. organic-chemistry.orglibretexts.org
Fischer-Speier Esterification: This reaction involves heating the carboxylic acid (2-(5-chlorothiophen-3-yl)acetic acid) with an excess of ethanol in the presence of a catalytic amount of a strong acid. masterorganicchemistry.com
Mechanism: The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. libretexts.orgyoutube.com
To drive the equilibrium towards the product side and achieve high yields, several strategies can be employed:
Using a large excess of the alcohol (ethanol). masterorganicchemistry.com
Removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org
Table 1: Typical Reagents for Fischer Esterification
| Component | Function | Example |
|---|---|---|
| Carboxylic Acid | Substrate | 2-(5-chlorothiophen-3-yl)acetic acid |
| Alcohol | Reagent/Solvent | Ethanol (often in excess) |
| Acid Catalyst | Activates Carbonyl | H₂SO₄, p-TsOH, HCl masterorganicchemistry.com |
Functionalization of Thiophene Ring Systems
The construction of the substituted thiophene core is the central challenge in synthesizing the target molecule. This involves the strategic introduction of both the chlorine atom and the acetate side chain.
The thiophene ring is electron-rich and readily undergoes electrophilic aromatic substitution. Halogenation typically occurs preferentially at the α-positions (C-2 and C-5) due to the superior stabilization of the cationic intermediate (sigma complex) through resonance, involving the sulfur atom's lone pairs. echemi.comstackexchange.com
When starting with a 3-substituted thiophene like ethyl 2-(thiophen-3-yl)acetate, the C-2 and C-5 positions are activated. Selective monochlorination at the C-5 position is required, which can be achieved by careful control of stoichiometry and reaction conditions.
Common Chlorinating Agents:
Sulfuryl Chloride (SO₂Cl₂): A common and effective reagent for the chlorination of thiophenes. It can provide monochlorinated products in high yield under controlled conditions.
N-Chlorosuccinimide (NCS): A milder chlorinating agent that is often used for sensitive substrates to prevent over-halogenation.
Trichloroisocyanuric Acid (TCCA): A stable and safe source of electrophilic chlorine, which can be used for the chlorination of various aromatic and heterocyclic systems. nih.govrsc.org
The choice of solvent, temperature, and catalyst can influence the regioselectivity and yield of the chlorination reaction.
Introducing the CH₂COOEt group onto the thiophene ring can be approached through several C-C bond-forming reactions.
Friedel-Crafts Acylation and Alkylation: A classical approach involves the reaction of a thiophene derivative with an acylating or alkylating agent in the presence of a Lewis acid catalyst. google.com Direct Friedel-Crafts alkylation with ethyl chloroacetate (B1199739) on 5-chlorothiophene can be problematic due to potential side reactions and catalyst deactivation. A more controlled approach is a two-step sequence:
Friedel-Crafts Acylation: Reacting 2-chlorothiophene (B1346680) with chloroacetyl chloride and a Lewis acid (e.g., AlCl₃, SnCl₄) to form 2-chloro-1-(5-chlorothiophen-2-yl)ethan-1-one. stackexchange.comasianpubs.org This acylation would preferentially occur at the adjacent C-2 position. A more viable route would involve acylation of 2,4-dichlorothiophene.
Subsequent manipulation: The resulting α-chloro ketone would then require reduction and conversion to the desired ester, which is a circuitous route.
Cross-Coupling Reactions: A more modern and versatile strategy involves the palladium-catalyzed cross-coupling of a halothiophene with a suitable nucleophile. For instance, a Suzuki or Negishi coupling could be employed:
Start with a dihalothiophene, such as 2-chloro-4-bromothiophene.
Couple this with a zinc or boronic ester reagent derived from ethyl acetate, such as ethyl (2-bromo-2-zinc)acetate (Reformatsky reagent) or an ethyl acetate enolate derivative. Suzuki polycondensation has been successfully used to synthesize thiophene-containing polymers, demonstrating the utility of this approach for forming C-C bonds on the thiophene ring. researchgate.net
From Thiophene-3-acetonitrile: Another pathway involves the cyanation of a 3-halothiophene, followed by hydrolysis of the resulting thiophene-3-acetonitrile to the carboxylic acid and subsequent esterification.
Catalytic Systems and Reaction Conditions in the Synthesis of this compound
The choice of catalyst is critical for achieving high efficiency and selectivity in the key synthetic steps. Different reactions in the synthetic sequence demand distinct catalytic systems.
Table 2: Catalytic Systems and Associated Reactions
| Reaction Type | Catalyst Class | Specific Catalyst Examples | Role of Catalyst |
|---|---|---|---|
| Esterification | Brønsted Acid | H₂SO₄, p-Toluenesulfonic acid (p-TsOH) | Protonates carbonyl, activating it for nucleophilic attack. organic-chemistry.org |
| Friedel-Crafts Acylation | Lewis Acid | AlCl₃, SnCl₄, EtAlCl₂ | Generates highly electrophilic acylium ion from acyl halide. google.comasianpubs.org |
| Halogenation | Electrophilic Halogen Source | Sulfuryl Chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS) | Provides electrophilic chlorine (Cl⁺) for aromatic substitution. |
| Cross-Coupling | Palladium Complex | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates oxidative addition, transmetalation, and reductive elimination cycle for C-C bond formation. researchgate.net |
Reaction conditions such as temperature, solvent, and reaction time must be carefully optimized for each catalytic system to maximize the yield of the desired product and minimize the formation of byproducts, such as over-halogenated or isomeric impurities.
Purification and Isolation Techniques for the Compound
After the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. A typical multi-step purification protocol for an ester like this compound would be as follows:
Work-up: The reaction mixture is first quenched, often with water or a bicarbonate solution. The product is then extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed sequentially with:
Aqueous base (e.g., 5% NaHCO₃ or Na₂CO₃): To neutralize and remove any acidic catalyst (like H₂SO₄) or acidic byproducts. wvu.edu
Water: To wash away residual base.
Brine (saturated aqueous NaCl): To remove the bulk of the dissolved water from the organic phase and aid in layer separation. wvu.edu
Drying: The washed organic layer is dried over an anhydrous inorganic salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove trace amounts of water.
Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.
Final Purification: The resulting crude oil or solid is subjected to a final purification step. Common methods include:
Distillation: For liquid products, fractional distillation under reduced pressure (vacuum distillation) is effective for separating the product from less volatile or more volatile impurities.
Column Chromatography: A highly versatile technique where the crude product is passed through a column of silica (B1680970) gel or alumina. A solvent system (eluent), typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used to separate compounds based on their differing polarities. chemindigest.comnih.gov
Crystallization: If the product is a solid, it can be purified by dissolving it in a hot solvent and allowing it to cool slowly, causing pure crystals to form. Low-temperature crystallization or precipitation can also be effective for purifying some thiophene derivatives. google.com
The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Advanced Spectroscopic and Crystallographic Characterization of Ethyl 2 5 Chlorothiophen 3 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignments
The ¹H NMR spectrum of ethyl 2-(5-chlorothiophen-3-yl)acetate is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the thiophene (B33073) ring. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and would appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) of the ethyl group would appear as a triplet, coupled to the adjacent methylene protons.
The protons on the thiophene ring are in a unique electronic environment. The proton at the C2 position is anticipated to be a singlet, while the proton at the C4 position will also appear as a singlet, though their precise chemical shifts would be influenced by the electronic effects of the chloro and acetate (B1210297) substituents. The methylene protons of the acetate group (-CH2-CO) are adjacent to both the thiophene ring and the carbonyl group, and are expected to resonate as a singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Thiophene-H (C2) | ~7.0-7.2 | Singlet | N/A |
| Thiophene-H (C4) | ~6.8-7.0 | Singlet | N/A |
| -O-CH2-CH3 | ~4.1-4.3 | Quartet | ~7.1 |
| -CH2-COO- | ~3.6-3.8 | Singlet | N/A |
| -O-CH2-CH3 | ~1.2-1.4 | Triplet | ~7.1 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Coupling Patterns
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is the most deshielded and will appear at the lowest field (~170 ppm). The carbon atoms of the thiophene ring will resonate in the aromatic region, with the carbon bearing the chlorine atom (C5) showing a significant downfield shift. The carbons of the ethyl group and the methylene bridge will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~170 |
| C5 (Thiophene) | ~130-135 |
| C3 (Thiophene) | ~138-142 |
| C2 (Thiophene) | ~125-128 |
| C4 (Thiophene) | ~123-126 |
| -O-CH2-CH3 | ~61 |
| -CH2-COO- | ~35-40 |
| -O-CH2-CH3 | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. nih.govyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. sdsu.edu A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The absence of other cross-peaks would support the singlet assignments for the thiophene and acetate methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. For instance, the quartet at ~4.2 ppm would correlate with the carbon signal at ~61 ppm.
The methylene protons of the acetate group showing a correlation to the ester carbonyl carbon and to carbons C3, C2, and C4 of the thiophene ring.
The thiophene protons showing correlations to neighboring and distant carbons within the ring, as well as to the methylene carbon of the acetate group.
The protons of the ethyl group showing correlations to the ester carbonyl carbon.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Characterization
The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the ester and the 5-chlorothiophene moieties. The most prominent band in the IR spectrum is expected to be the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will also be clearly visible. The thiophene ring will exhibit several characteristic stretching and bending modes.
A study on the closely related compound, 2-acetyl-5-chlorothiophene, provides insight into the expected vibrational frequencies for the chlorothiophene ring. nih.gov
Analysis of Characteristic Thiophene and Ester Stretching/Bending Frequencies
The specific vibrational frequencies provide a fingerprint for the molecule. The ester group is characterized by a strong C=O stretch and two C-O stretching bands. The thiophene ring has characteristic C-H stretching, C=C stretching, and ring breathing modes. The presence of the chlorine atom will influence the frequencies of the thiophene ring vibrations and will also introduce a C-Cl stretching mode.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretching (Thiophene) | 3100-3000 | Medium |
| C-H Stretching (Aliphatic) | 3000-2850 | Medium |
| C=O Stretching (Ester) | 1750-1735 | Strong (IR) |
| C=C Stretching (Thiophene) | 1550-1400 | Medium-Strong |
| CH₂ Bending | ~1465 | Medium |
| CH₃ Bending | ~1375 | Medium |
| C-O Stretching (Ester, C-O-C) | 1300-1000 | Strong (IR) |
| C-S Stretching (Thiophene) | 750-600 | Medium-Weak |
| C-Cl Stretching | 800-600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule provides critical information about its conjugated systems and the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is primarily influenced by the chlorothiophene ring and the carbonyl group of the ethyl acetate moiety.
Elucidation of Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to two principal types of electronic transitions: π → π* and n → π*. slideshare.net
The π → π* transitions are characteristic of the conjugated π-system of the thiophene ring. These transitions are typically of high intensity (high molar absorptivity) and occur in the near-UV region. chegg.com The presence of the chlorine atom, an auxochrome, on the thiophene ring can cause a bathochromic (red) shift of these bands compared to unsubstituted thiophene, due to the extension of the conjugated system by the lone pair electrons of the halogen.
The n → π* transition is associated with the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group (C=O) in the ethyl acetate side chain to an anti-bonding π* orbital. slideshare.net These transitions are generally of much lower intensity than π → π* transitions and appear at longer wavelengths. The polarity of the solvent can influence the position of this band; polar solvents can lead to a hypsochromic (blue) shift due to the stabilization of the non-bonding orbital. bau.edu.lb
Studies on various thiophene derivatives confirm that their absorption spectra are dominated by these transitions, with the exact wavelengths being sensitive to the nature and position of substituents on the aromatic ring. jchps.com
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |
| π → π | Chlorothiophene Ring | 230-280 nm | High |
| n → π | Carbonyl Group (C=O) | 280-320 nm | Low |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an essential technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₉ClO₂S, with a calculated monoisotopic mass of 219.9988 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would appear as a characteristic isotopic cluster due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, two major peaks would be expected at m/z 220 and m/z 222.
The fragmentation of the molecule under electron impact (EI) ionization is predicted to occur through several key pathways, primarily involving the cleavage of the ethyl acetate side chain. Plausible fragmentation patterns for ethyl esters and thiophene derivatives have been well-documented. nih.govjmaterenvironsci.com
Key fragmentation pathways include:
Loss of an ethoxy radical (•OC₂H₅): This would lead to the formation of a prominent acylium ion.
Loss of an ethyl radical (•C₂H₅): Cleavage of the ether oxygen-ethyl bond.
McLafferty rearrangement: If sterically possible, this could lead to the loss of an ethylene (B1197577) molecule.
Cleavage of the entire side chain: Loss of •CH₂COOC₂H₅ to yield the chlorothiophene cation.
Cleavage at the C-C bond adjacent to the ring: This would result in the formation of the stable chlorothiophenylmethyl cation.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion (m/z) | Corresponding Structure/Loss |
| 220/222 | [M]⁺ (Molecular Ion) |
| 175/177 | [M - •OC₂H₅]⁺ |
| 147/149 | [M - •COOC₂H₅]⁺ |
| 131/133 | [C₅H₄ClS]⁺ (Chlorothiophene cation) |
| 117/119 | [C₄H₂ClS]⁺ (Thienyl cation after HCl loss) |
X-ray Diffraction (XRD) Analysis
While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, its molecular geometry and crystal packing can be reliably predicted based on extensive crystallographic data available for closely related chlorothiophene and ethyl ester derivatives. nih.govnih.govnih.govresearchgate.net
Single-Crystal X-ray Crystallography for Absolute Configuration and Molecular Geometry
The molecular geometry is defined by the bond lengths, bond angles, and dihedral angles of the constituent atoms. For this compound, the thiophene ring is expected to be essentially planar. jchps.com The ethyl acetate substituent, attached at the C3 position, will have a specific orientation relative to this ring.
The C-S bond lengths within the thiophene ring are typically in the range of 1.80-1.85 Å, while the C-Cl bond is expected to be approximately 1.70-1.75 Å. jchps.com The geometry of the ethyl acetate group will feature standard sp² hybridization at the carbonyl carbon and sp³ hybridization at the methylene and methyl carbons. Free rotation around the single bonds allows the side chain to adopt a low-energy conformation, which influences how the molecules pack in a crystal lattice.
Table 3: Expected Molecular Geometry Parameters
| Parameter | Atom(s) Involved | Expected Value |
| Bond Length | C-S (Thiophene) | ~1.82 Å |
| Bond Length | C-Cl | ~1.72 Å |
| Bond Length | C=O (Ester) | ~1.21 Å |
| Bond Angle | C-S-C (Thiophene) | ~92-93° |
| Dihedral Angle | Defines orientation of ester plane relative to thiophene ring | Variable |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular architecture in the solid state is dictated by a combination of non-covalent interactions. Analysis of similar structures allows for a detailed prediction of the interactions that stabilize the crystal lattice of this compound. nih.govresearchgate.netresearchgate.net
Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like O-H or N-H). However, weak C-H···O hydrogen bonds are highly probable. nih.govresearchgate.net These interactions would likely involve the methylene (α-carbon) protons of the acetate group acting as donors and the carbonyl oxygen atom acting as an acceptor, potentially forming inversion dimers or chains that are common motifs in the crystal packing of esters. nih.govresearchgate.net
Halogen Bonding: The chlorine atom on the thiophene ring can act as a halogen bond donor. acs.orgtuni.fi The electrophilic region on the chlorine atom (the σ-hole) can form attractive interactions with nucleophilic sites on adjacent molecules. nih.gov Likely halogen bond acceptors would be the carbonyl oxygen (C-Cl···O) or the sulfur atom of a neighboring thiophene ring (C-Cl···S). nih.gov These directional interactions play a significant role in crystal engineering. tuni.fi
Hirshfeld surface analysis on related structures reveals that H···H, O···H, and C···H contacts are often the most significant contributors to the crystal packing, with Cl···H and S···H contacts also playing a role. nih.govnih.govresearchgate.net
Table 4: Predicted Intermolecular Interactions in the Crystal Lattice
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | C-H (methylene) | O (carbonyl) |
| Halogen Bond | C-Cl | O (carbonyl) or S (thiophene) |
| π-π Stacking | Thiophene Ring (π-system) | Thiophene Ring (π-system) |
Computational Chemistry and Theoretical Investigations of Ethyl 2 5 Chlorothiophen 3 Yl Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. mdpi.com DFT calculations for Ethyl 2-(5-chlorothiophen-3-yl)acetate provide a foundational understanding of its geometry, electronic makeup, and reactivity. These calculations are typically performed using a basis set like 6-311++G(d,p) to ensure accurate results. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. acs.org For this compound, the process involves optimizing bond lengths, bond angles, and dihedral angles. The thiophene (B33073) ring, being aromatic, is largely planar. researchgate.net However, the ethyl acetate (B1210297) substituent introduces conformational flexibility.
The orientation of the ethyl group and its spatial relationship with the thiophene ring are key factors. The rotation around the C-C and C-O single bonds of the ethyl acetate side chain leads to different conformers. The most stable conformer is identified by finding the structure with the lowest electronic energy. In many thiophene derivatives, the substituents orient themselves to minimize steric hindrance. nih.gov The planarity of the thiophene ring system is a dominant structural feature. nih.gov
A potential energy surface (PES) scan can be performed by systematically rotating specific dihedral angles to identify all low-energy conformers. acs.org For this compound, the key dihedral angles would be those defining the orientation of the ester group relative to the thiophene ring.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-S (thiophene) Bond Length | ~1.7 Å |
| C-Cl Bond Length | ~1.75 Å |
| C=O (ester) Bond Length | ~1.2 Å |
| Thiophene Ring Dihedral Angle | ~0° |
Note: These are typical values and the exact figures would be obtained from the output of a DFT calculation.
Electronic Structure Analysis: HOMO-LUMO Energy Gap and Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. semanticscholar.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For thiophene derivatives, the HOMO is often distributed over the electron-rich thiophene ring, while the LUMO's location can be influenced by substituent groups. mdpi.com In this compound, the chlorine atom and the ethyl acetate group, being electron-withdrawing, would be expected to influence the distribution and energy of the LUMO. The HOMO-LUMO gap for substituted thiophenes is typically in the range of 4-5 eV. mdpi.com
The analysis of FMOs helps in predicting the sites for electrophilic and nucleophilic attack. The regions of the molecule where the HOMO is localized are prone to electrophilic attack, whereas LUMO-localized regions are susceptible to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: These values are hypothetical and serve as an illustration of typical results from a DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring, making them potential sites for electrophilic interaction. The hydrogen atoms and the region around the chlorine atom would likely exhibit a positive potential, indicating them as possible sites for nucleophilic attack. MEP analysis is instrumental in understanding non-covalent interactions and guiding studies on how a molecule might interact with a biological receptor. mdpi.com
Reactivity Descriptors and Global Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)
Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's stability and reactivity. nih.gov These indices include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).
Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. semanticscholar.org
Softness (S) : The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.
Electrophilicity Index (ω) : Represents the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These descriptors are crucial for comparing the reactivity of different molecules. researchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Table 3: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.0 |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.5 |
| Softness (S) | 1 / η | 0.4 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.2 |
Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 2.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.de This method investigates intramolecular interactions, charge transfer, and electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
Hirshfeld Surface Analysis and Quantitative Investigation of Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govscispace.com The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The properties mapped onto this surface, such as d_norm (normalized contact distance), reveal the nature and extent of intermolecular contacts.
For this compound, the primary intermolecular interactions would likely be H···H, C···H/H···C, and O···H/H···O contacts. The presence of the chlorine and sulfur atoms would also lead to Cl···H and S···H contacts. The analysis of these interactions is crucial for understanding the supramolecular assembly and physical properties of the compound in its solid state. gelisim.edu.tr
Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound
| Interaction Type | Predicted Contribution (%) |
| H···H | 45-55 |
| C···H/H···C | 15-25 |
| O···H/H···O | 10-15 |
| Cl···H/H···Cl | 5-10 |
| S···H/H···S | 1-5 |
| C···C | 1-3 |
Note: These percentages are hypothetical, based on typical values for similar organic molecules containing these elements. nih.govgelisim.edu.tr
Molecular Dynamics Simulations to Explore Conformational Space
A comprehensive search of scientific literature reveals that specific molecular dynamics (MD) simulation studies focused exclusively on this compound to explore its conformational space have not been extensively reported. However, the application of MD simulations and other computational methods to investigate the conformational landscape of thiophene derivatives is a well-established practice in computational chemistry. These studies provide valuable insights into the structural dynamics and preferred conformations of molecules containing the thiophene scaffold.
Computational techniques, particularly Density Functional Theory (DFT) calculations and molecular docking, are frequently employed to understand the electronic properties and three-dimensional structures of thiophene derivatives. nih.govnih.gov For instance, DFT has been used to study the geometric and electronic properties of various thiophene-2-carboxamide derivatives, providing data on bond lengths, angles, and dihedral angles that define their shapes. nih.gov Such computational approaches have also been used to investigate fused thiophene systems, where the planarity of the thiophene ring in conjunction with other aromatic units is a key determinant of the material's electronic properties. researchgate.net
In broader contexts, ab initio molecular dynamics simulations have been utilized to study the fundamental behavior of the parent thiophene molecule upon photoexcitation. These simulations have detailed complex conformational changes such as ring opening and puckering, demonstrating the power of MD in capturing dynamic molecular events. rsc.org Furthermore, MD simulations are often paired with molecular docking to investigate how thiophene-containing ligands interact with biological targets. These simulations can reveal stable binding conformations and the flexibility of the ligand within a protein's active site. nih.govnih.gov
While direct MD simulation data for this compound is not available, the established use of these methods for analogous compounds underscores their importance in modern chemical research. Such simulations, were they to be performed, would provide a detailed picture of the molecule's flexibility, the relative energies of different conformers, and the influence of solvent on its conformational preferences.
Synthetic Utility and Applications As a Building Block in Organic Synthesis
Derivatization of the Ester Functionality of Ethyl 2-(5-chlorothiophen-3-yl)acetate
The ethyl ester group is a readily modifiable functional handle, allowing for its conversion into other important chemical moieties such as carboxylic acids, amides, and different esters.
The ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield 2-(5-chlorothiophen-3-yl)acetic acid.
Base-catalyzed hydrolysis (Saponification): This is the most common method, typically involving treatment with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Acid-catalyzed hydrolysis: This method involves heating the ester in the presence of a strong acid, like sulfuric acid or hydrochloric acid, in an aqueous solution. The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
The resulting carboxylic acid, 2-(5-chlorothiophen-3-yl)acetic acid, is a key intermediate itself, enabling further reactions such as the formation of acid chlorides, amides via coupling with amines, or other esters.
The ester functionality can be directly converted into amides or other esters without proceeding through the carboxylic acid intermediate.
Amidation: This transformation involves the reaction of this compound with ammonia or a primary/secondary amine to form the corresponding amide. While the direct reaction can be slow, it can be facilitated by using catalysts or by converting the amine to a more nucleophilic species. This provides a direct route to compounds containing the 2-(5-chlorothiophen-3-yl)acetamide scaffold.
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol under acidic conditions would yield Mthis compound. This reaction is particularly useful for introducing different alkyl groups or functionalities into the molecule via the ester linkage. The choice of catalyst and reaction conditions can be optimized to achieve high conversion and selectivity.
Modifications of the Thiophene (B33073) Ring System
The thiophene ring in this compound offers multiple sites for further functionalization, enhancing its utility as a synthetic building block.
The C2 and C4 positions of the thiophene ring are available for electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the electron-withdrawing chloro group at C5 and the acetate (B1210297) side chain at C3—influence the regioselectivity of these reactions. Common electrophilic substitution reactions that could be applied include:
Halogenation: Introduction of another halogen (e.g., bromine) at the C2 position.
Nitration: Introduction of a nitro group.
Friedel-Crafts Acylation: Introduction of an acyl group, for example using an acid chloride and a Lewis acid catalyst. Chalcone derivatives have been synthesized from the related 2,5-dichloro-3-acetylthiophene, demonstrating the viability of reactions at the side chain alpha to the ring.
These modifications introduce additional functional groups that can be used in subsequent synthetic steps, further increasing the molecular complexity.
The chlorine atom at the C5 position is a key handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. This allows for the direct attachment of various aryl, heteroaryl, alkyl, and alkynyl groups to the thiophene core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C5-chloro position with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The Suzuki reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. This method provides efficient access to 5-aryl- or 5-heteroaryl-substituted 3-thienylacetate derivatives.
Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Thiophenes
| Catalyst | Ligand | Base | Solvent | Coupling Partner | Typical Yield |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Arylboronic acid | Good to Excellent |
| Pd(dppf)Cl₂ | (dppf) | K₂CO₃ | DME | Heteroarylboronic acid | Good |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = Dimethoxyethane; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Sonogashira Coupling: This reaction couples the C5-chloro group with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine like triethylamine. The Sonogashira coupling is a powerful method for synthesizing 5-alkynylthiophenes, which are valuable intermediates for creating more complex structures, including conjugated systems and other heterocyclic rings through subsequent cyclization reactions.
Interactive Table: Representative Conditions for Sonogashira Coupling on Haloarenes
| Catalyst | Co-catalyst | Base | Solvent | Coupling Partner | Typical Yield |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF / Toluene | Terminal Alkyne | Good to Excellent |
| Pd(OAc)₂ | CuI | (i-Pr)₂NEt | CH₂Cl₂ | Terminal Alkyne | High |
THF = Tetrahydrofuran; Et₃N = Triethylamine; (i-Pr)₂NEt = Diisopropylethylamine
Role as a Precursor for Advanced Heterocyclic Scaffolds
The true synthetic power of this compound lies in its application as a precursor for constructing advanced heterocyclic systems. By strategically combining the reactions described above, complex molecular architectures can be assembled.
For instance, a synthetic sequence could begin with a Sonogashira coupling at the C5 position to introduce an alkyne substituent. The ester functionality could then be hydrolyzed to the carboxylic acid, which could be converted to an amide. Subsequent intramolecular cyclization between the amide and the alkyne could lead to the formation of a fused bicyclic heterocycle, such as a thieno[3,2-c]pyridinone derivative.
Alternatively, Suzuki coupling can be used to introduce a substituted aryl group at the C5 position. The ester can then be converted into a hydrazide, which can serve as a building block for synthesizing 1,3,4-oxadiazole rings, resulting in a bi-heterocyclic system where a thiophene ring is linked to an oxadiazole. Thiophene derivatives are known intermediates in the synthesis of biologically active compounds, including those with anticonvulsant and anti-inflammatory properties. The versatility of this compound allows for the generation of diverse molecular libraries based on the thiophene scaffold for various applications in medicinal and materials chemistry.
Synthesis of Polycyclic Aromatic Compounds
While direct examples commencing with this compound are not extensively documented, its structural motifs are integral to the synthesis of polycyclic aromatic compounds, particularly fused thiophene systems like thieno[3,2-b]thiophenes. The construction of such systems often involves the cyclization of substituted thiophenes.
One established method for creating the thieno[3,2-b]thiophene core is the Fiesselmann thiophene synthesis. beilstein-journals.org This reaction involves the condensation of chlorothiophene carboxylates with methyl thioglycolate in the presence of a base to yield hydroxythieno[3,2-b]thiophene carboxylates. beilstein-journals.orgresearchgate.net By analogy, a plausible synthetic route could involve the hydrolysis of this compound to its corresponding carboxylic acid, followed by transformations to introduce a suitable group at the 2-position that can undergo cyclization with a sulfur-containing reagent.
Furthermore, intramolecular cyclization strategies represent a viable pathway. For instance, after modification of the acetate group to an appropriate electrophilic or nucleophilic partner, cyclization onto the C4 position of the thiophene ring could be envisioned to form a new fused ring system. The chloro-substituent at the 5-position can also be utilized in transition-metal-catalyzed cross-coupling reactions to build more extended polycyclic aromatic systems.
The following table outlines a representative transformation for the synthesis of a thieno[3,2-b]thiophene derivative, illustrating a potential application of a related thiophene building block.
| Starting Material | Reagent | Product | Reaction Type |
| 5-aryl-3-chlorothiophene-2-carboxylate | Methyl thioglycolate | 5-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | Fiesselmann Synthesis beilstein-journals.orgresearchgate.net |
| 4-aryl-3-chlorothiophene-2-carboxylate | Methyl thioglycolate | 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate | Fiesselmann Synthesis beilstein-journals.orgresearchgate.net |
Construction of Complex Bioactive Scaffolds (excluding clinical/safety discussions)
The 5-chlorothiophene moiety is a key component in a variety of synthetically constructed bioactive molecules. This compound serves as a valuable precursor for incorporating this scaffold into larger, more complex structures. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules via amide bond formation. Alternatively, the α-carbon of the acetate group can be functionalized to introduce additional diversity.
For example, the synthesis of novel chalcone derivatives containing a 5-chlorothiophene core has been reported. asianpubs.orgresearchgate.net These syntheses often involve the reaction of an acetyl-substituted 5-chlorothiophene with various aromatic aldehydes. The this compound scaffold could be synthetically manipulated to generate the necessary acetylthiophene precursor for such reactions.
In another example, thiophene analogs of 5-chloro-5,8-dideazafolic acid have been synthesized, demonstrating the incorporation of a chloro-substituted thiophene ring into complex heterocyclic systems. nih.gov The synthetic strategies employed in these examples highlight the potential of using building blocks like this compound to access novel compounds with potential biological relevance.
The following table summarizes the types of bioactive scaffolds that incorporate a 5-chlorothiophene unit, suggesting potential applications for this compound as a starting material or intermediate.
| Bioactive Scaffold Type | Key Synthetic Precursor Example | Potential Role of this compound |
| Chalcone Derivatives asianpubs.orgresearchgate.net | 2-acetyl-5-chlorothiophene | Can be a precursor for the synthesis of the acetylthiophene starting material. |
| Folic Acid Analogs nih.gov | Substituted 5-chlorothiophenes | Can be modified to be incorporated into the complex heterocyclic core structure. |
Stereoselective Transformations Involving the Acetate Moiety (if applicable)
Based on the available scientific literature, there is currently no specific information regarding stereoselective transformations directly involving the acetate moiety of this compound. Research in this specific area appears to be limited or not publicly documented.
Exploration of Mechanistic Interactions in Biological Systems Computational and in Vitro Perspectives
In Silico Molecular Docking and Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This allows for the elucidation of potential biological targets and the nature of the intermolecular interactions that stabilize the complex.
Investigation of Binding Modes with Relevant Protein Targets (e.g., enzymes, receptors)
A computational study on 3-thiophene acetic acid (3-TAA), the carboxylic acid precursor to the target compound, investigated its interaction with human monoamine oxidase A and B (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. nih.gov The docking results indicated that 3-TAA can fit within the inhibitor binding pockets of both MAO-A and MAO-B, suggesting that thiophene-3-acetic acid derivatives could act as competitive inhibitors of these enzymes. nih.gov
Furthermore, molecular docking studies on other substituted thiophene (B33073) derivatives have shown their potential to interact with a variety of protein targets. For instance, certain thiophene carboxamide derivatives have been docked against tubulin, a key protein in cell division, suggesting potential anticancer applications. mdpi.com Other studies have explored the docking of thiophene derivatives against enzymes like lactate (B86563) dehydrogenase and various bacterial proteins, highlighting the versatility of the thiophene scaffold in drug design.
Based on these analog studies, it is plausible that Ethyl 2-(5-chlorothiophen-3-yl)acetate could exhibit binding affinity for enzymes such as monoamine oxidases or other protein targets where a hydrophobic pocket complemented by potential hydrogen bond acceptors is present. The ethyl ester group would likely influence the binding orientation and specificity compared to the free carboxylic acid.
Prediction of Key Intermolecular Forces at the Binding Interface
The intermolecular forces governing the binding of a ligand to its protein target are crucial for affinity and selectivity. For This compound , we can predict the following key interactions based on its structural features and data from analogous compounds:
Hydrogen Bonding: The ester group's carbonyl oxygen is a potential hydrogen bond acceptor. In a protein's binding site, it could interact with hydrogen bond donor residues like arginine, lysine, or serine.
Hydrophobic Interactions: The thiophene ring and the ethyl group are hydrophobic and would likely engage in van der Waals and hydrophobic interactions within a nonpolar pocket of a protein.
Halogen Bonding: The chlorine atom at the 5-position of the thiophene ring can participate in halogen bonding, a noncovalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom of an amino acid residue.
π-Stacking: The aromatic thiophene ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding site.
A computational study on 3-thiophene acetic acid highlighted the importance of O-H···O, C-H···O, and C-H···S intermolecular interactions in stabilizing its crystal structure, which provides insights into the types of non-covalent interactions this moiety can form. nih.gov
Structure-Activity Relationship (SAR) Studies from a Mechanistic Viewpoint
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. While no direct SAR studies for This compound are available, we can draw inferences from research on related thiophene derivatives.
Elucidation of Structural Determinants for In Vitro Target Engagement (e.g., enzyme inhibition mechanisms)
For thiophene derivatives, several structural features are known to be critical for their interaction with biological targets:
Substitution Pattern on the Thiophene Ring: The position and nature of substituents on the thiophene ring are paramount. For instance, in a series of thiophene-based pyrazoline derivatives, the type and position of substituents on an attached phenyl ring significantly influenced their antimicrobial and antifungal activities. nih.gov The presence of a chloro group, as in our target compound, is known to modulate the electronic properties of the thiophene ring, which can affect binding affinity and reactivity.
The Nature of the Side Chain: The acetic acid ester side chain at the 3-position is a key feature. The length, flexibility, and functional groups of this side chain can dramatically impact target engagement. For example, converting the carboxylic acid of 3-thiophene acetic acid to an ethyl ester introduces a more lipophilic character, which can alter cell permeability and interaction with hydrophobic binding pockets.
Enzyme inhibition by thiophene derivatives often occurs through competitive binding in the active site. The inhibitor mimics the natural substrate or a transition state, preventing the enzyme from carrying out its normal function. The specific interactions, as detailed in section 6.1.2, dictate the strength of this inhibition.
Computational Modeling of Biological Activity Profiles
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for This compound has not been developed, studies on other thiophene derivatives have demonstrated the utility of this approach.
For example, QSAR models have been successfully used to predict the antimicrobial and antifungal activities of newly synthesized thiophene derivatives. nih.gov These models often rely on descriptors such as molecular weight, logP (a measure of lipophilicity), and various electronic and topological parameters. Such models can predict whether a compound is likely to be orally active and can guide the synthesis of more potent analogs.
ADME-Tox Prediction (Computational, in silico parameters only)
In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov While experimental data for This compound is lacking, we can use computational tools to predict its likely properties.
Table 1: Predicted ADME Properties of this compound and Related Analogs
| Property | Predicted Value/Classification for Analogs | Implication for this compound |
| Molecular Weight | Thiophene derivatives in many studies fall within the range of orally bioavailable drugs (< 500 g/mol ). | Likely to have a molecular weight conducive to good absorption. |
| Lipophilicity (LogP) | Thiophene derivatives exhibit a wide range of LogP values depending on substitution. The ethyl acetate (B1210297) group increases lipophilicity compared to the carboxylic acid. | Expected to have moderate to high lipophilicity, potentially aiding membrane permeability but could also lead to higher plasma protein binding. |
| Aqueous Solubility | Generally, esterification decreases aqueous solubility compared to the parent carboxylic acid. | Predicted to have low aqueous solubility. |
| Human Intestinal Absorption | Many small thiophene derivatives are predicted to have good intestinal absorption. | Likely to be well-absorbed from the gastrointestinal tract. |
| CYP450 Inhibition | Thiophene moieties can be substrates and inhibitors of cytochrome P450 enzymes. The specific isoform inhibition profile depends on the overall structure. | Potential for drug-drug interactions through inhibition of metabolic enzymes. |
| Toxicity | Some halogenated thiophenes can exhibit toxicity. In silico models for genotoxicity and other endpoints are used to flag potential liabilities. | The presence of the chlorothiophene moiety warrants careful toxicological assessment. |
Table 2: Predicted Toxicity Endpoints for Chlorinated Thiophene Analogs
| Toxicity Endpoint | General Prediction for Chlorinated Thiophenes | Potential Implication for this compound |
| Mutagenicity (Ames Test) | Varies depending on the specific structure. Some halogenated aromatics can be mutagenic. | Potential for mutagenicity should be evaluated. |
| Hepatotoxicity | Some thiophene-containing drugs have been associated with liver injury. | A potential for hepatotoxicity cannot be ruled out and would require experimental verification. |
| Cardiotoxicity (hERG Inhibition) | The risk is structure-dependent. | The potential for hERG inhibition should be assessed. |
It is crucial to emphasize that these are in silico predictions based on the analysis of structurally related compounds and general computational models. Experimental validation is necessary to confirm these predicted biological and toxicological profiles.
An Examination of this compound: Computational and In Vitro Insights into Mechanistic Interactions
The study of heterocyclic compounds, particularly those incorporating a thiophene ring, is a significant area of research in medicinal chemistry and materials science. The unique electronic and structural properties of the thiophene nucleus allow for a diverse range of chemical modifications, leading to compounds with tailored biological activities and physicochemical characteristics. This article focuses on the chemical compound this compound, exploring its theoretical and computational profiles to understand its potential interactions within biological systems.
Conclusion and Future Research Directions
Summary of Key Research Findings on Ethyl 2-(5-chlorothiophen-3-yl)acetate
This compound has been primarily identified in the scientific literature as a valuable chemical intermediate. Its significance stems from its utility as a building block in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and material science. Research has demonstrated its role in constructing larger molecular frameworks that incorporate the substituted thiophene (B33073) ring, a motif of considerable interest due to its presence in numerous biologically active compounds. nih.govnumberanalytics.comrsc.org
The thiophene nucleus is a well-regarded pharmacophore in drug discovery, and its derivatives have been successfully developed into approved drugs for a variety of therapeutic areas. nih.govrsc.org The presence of both a reactive ester group and a halogenated thiophene ring in this compound provides multiple points for chemical modification. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, (5-chlorothiophen-3-yl)acetic acid, or converted to amides and other derivatives. The chloro substituent and the C2 position of the thiophene ring are amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents. wikipedia.org
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its utility as a synthetic intermediate, a comprehensive investigation into the intrinsic properties of this compound is lacking. There is a notable absence of published data concerning its biological activity profile. Systematic screening of this compound against various biological targets could reveal previously unknown pharmacological effects.
Furthermore, a thorough characterization of its physicochemical properties remains an open area for research. Detailed studies on its solid-state properties, such as crystallography and polymorphism, could be valuable for its application in materials science. The reactivity of the thiophene ring in this specific substitution pattern has not been exhaustively explored. For instance, the regioselectivity of further electrophilic substitution reactions on the thiophene ring could be systematically investigated.
Potential for Further Synthetic Diversification and Analog Design
The structural features of this compound offer substantial opportunities for the creation of diverse chemical libraries. The ester group serves as a versatile handle for the synthesis of a wide array of derivatives.
Table 1: Proposed Analogs of this compound
| Modification Site | Reaction Type | Potential Analogs |
| Ester Group | Amidation | N-Aryl/N-Alkyl amides |
| Ester Group | Reduction | 2-(5-chlorothiophen-3-yl)ethanol |
| Chloro Substituent | Suzuki Coupling | Aryl/Heteroaryl substituted thiophenes |
| Chloro Substituent | Buchwald-Hartwig Amination | Amino-substituted thiophenes |
| Thiophene Ring (C2) | Lithiation and subsequent reaction with electrophiles | 2-Substituted-5-chlorothiophen-3-ylacetates |
The synthesis of these analogs would provide a platform for structure-activity relationship (SAR) studies, which are crucial in medicinal chemistry for optimizing lead compounds. rsc.org For instance, the generation of a library of amide derivatives could be explored for potential antimicrobial or anticancer activities, areas where other thiophene-containing molecules have shown promise. nih.gov
Future Theoretical and Computational Investigations
Computational chemistry offers a powerful tool to complement experimental studies on this compound. Density Functional Theory (DFT) calculations could be employed to elucidate its electronic structure, including frontier molecular orbital energies (HOMO-LUMO gap), which are indicative of its kinetic stability and chemical reactivity. These calculations can also predict its spectroscopic properties, such as NMR and IR spectra, aiding in its characterization.
Furthermore, molecular docking studies could be performed to predict the binding affinity of this compound and its designed analogs to the active sites of various enzymes and receptors. This in silico screening approach can help prioritize the synthesis of compounds with a higher probability of exhibiting a desired biological activity, thus streamlining the drug discovery process.
Broader Implications for Thiophene Chemistry and Ester-Based Molecules
The study of this compound and its derivatives can contribute significantly to the broader fields of thiophene and ester chemistry. The development of novel synthetic methodologies for the functionalization of this compound could be applicable to a wider range of substituted thiophenes, which are important scaffolds in pharmaceuticals, agrochemicals, and organic materials. numberanalytics.comnih.gov
Investigating the reactivity and properties of this molecule adds to the fundamental understanding of how different substituents influence the electronic nature and chemical behavior of the thiophene ring. wikipedia.org Similarly, exploring the diverse transformations of the ethyl acetate (B1210297) moiety in the context of a heterocyclic system provides valuable insights for organic chemists working with ester-containing molecules. The knowledge gained from such studies can foster the design and synthesis of new functional molecules with tailored properties for a variety of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
